molecular formula C16H13N3O5 B11974732 4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol

4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol

Cat. No.: B11974732
M. Wt: 327.29 g/mol
InChI Key: YDWJRXCQPCQXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol is a complex organic compound with a unique structure that combines a pyrazole ring with a nitrophenoxy group and a benzenediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenol reacts with a halogenated pyrazole derivative.

    Attachment of the Benzenediol Moiety: The final step involves the coupling of the pyrazole derivative with a benzenediol compound, typically through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogenation with palladium on carbon.

    Substitution: Halogenated derivatives, nucleophiles or electrophiles, appropriate solvents like dimethyl sulfoxide or tetrahydrofuran.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole or benzenediol derivatives.

Scientific Research Applications

4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the synthesis of advanced materials, such as polymers or nanomaterials, with specific electronic or optical properties.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenoxy)-1H-pyrazole: Lacks the benzenediol moiety, making it less versatile in terms of chemical reactivity and applications.

    5-Methyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of the nitrophenoxy and benzenediol groups, leading to different chemical properties and applications.

    1,3-Benzenediol: A simpler compound with only the benzenediol moiety, lacking the pyrazole and nitrophenoxy groups.

Uniqueness

4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the pyrazole ring, nitrophenoxy group, and benzenediol moiety allows for diverse interactions with biological targets and the ability to undergo various chemical transformations.

Properties

Molecular Formula

C16H13N3O5

Molecular Weight

327.29 g/mol

IUPAC Name

4-[5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C16H13N3O5/c1-9-16(24-12-5-2-10(3-6-12)19(22)23)15(18-17-9)13-7-4-11(20)8-14(13)21/h2-8,20-21H,1H3,(H,17,18)

InChI Key

YDWJRXCQPCQXKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.